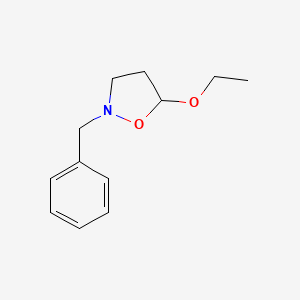![molecular formula C8H8N2O4S B12862827 2-(Hydroxymethyl)benzo[d]oxazole-5-sulfonamide](/img/structure/B12862827.png)
2-(Hydroxymethyl)benzo[d]oxazole-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Hydroxymethyl)benzo[d]oxazole-5-sulfonamide is a compound that belongs to the class of benzoxazole derivatives. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)benzo[d]oxazole-5-sulfonamide typically involves the reaction of ortho-phenylenediamine with chloroacetic acid and hydrochloric acid to form 2-(chloromethyl)-1H-benzo[d]imidazole. This intermediate is then reacted with sodium sulfite to yield the desired compound .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxymethyl)benzo[d]oxazole-5-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The sulfonamide group can be reduced to form an amine derivative.
Substitution: The hydroxymethyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation reactions often use reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: Formation of 2-(carboxymethyl)benzo[d]oxazole-5-sulfonamide.
Reduction: Formation of 2-(hydroxymethyl)benzo[d]oxazole-5-amine.
Substitution: Formation of various substituted benzoxazole derivatives depending on the substituent introduced.
Scientific Research Applications
2-(Hydroxymethyl)benzo[d]oxazole-5-sulfonamide has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use as an anticancer agent and in the treatment of other diseases.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)benzo[d]oxazole-5-sulfonamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or proteins involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-5-chlorobenzo[d]oxazole
- 2-Ethoxybenzo[d]oxazole
- 2-Ethoxy-5-chlorobenzo[d]oxazole
- 2-Methoxybenzo[d]oxazole
Uniqueness
2-(Hydroxymethyl)benzo[d]oxazole-5-sulfonamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C8H8N2O4S |
|---|---|
Molecular Weight |
228.23 g/mol |
IUPAC Name |
2-(hydroxymethyl)-1,3-benzoxazole-5-sulfonamide |
InChI |
InChI=1S/C8H8N2O4S/c9-15(12,13)5-1-2-7-6(3-5)10-8(4-11)14-7/h1-3,11H,4H2,(H2,9,12,13) |
InChI Key |
HFRQMBFEJXVGSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)N)N=C(O2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


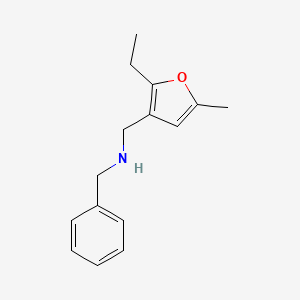
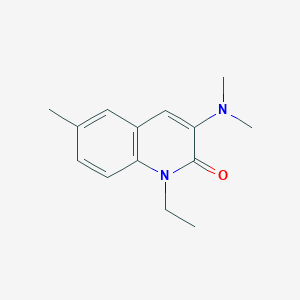


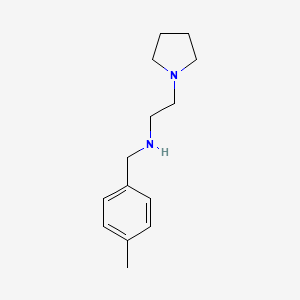
![3-(4-Bromobenzo[d]oxazol-2-yl)acrylic acid](/img/structure/B12862770.png)
![1-[4'-(Methylsulfanyl)[1,1'-biphenyl]-3-yl] ethanone](/img/structure/B12862775.png)
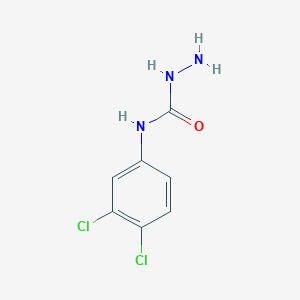
![6-(Chloromethyl)benzo[d]oxazol-2-amine](/img/structure/B12862789.png)



![2,6-Dichloro-5-methoxybenzo[d]thiazole](/img/structure/B12862812.png)
